molecular formula C20H25BO4 B8246135 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8246135
M. Wt: 340.2 g/mol
InChI Key: KDLBLUSIEHSCPM-UHFFFAOYSA-N
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Description

This boronate ester features a phenyl ring substituted at the 3-position with a (4-methoxybenzyl)oxy group, linked to a pinacol boronate core. The 4-methoxybenzyl moiety provides electron-donating effects, enhancing stability and influencing reactivity in cross-coupling reactions.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-18(13-16)23-14-15-9-11-17(22-5)12-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLBLUSIEHSCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

  • Base : Potassium acetate (KOAc) or triethylamine (Et₃N) to activate B₂Pin₂.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C.

  • Stoichiometry : 1.2–1.5 equivalents of B₂Pin₂ relative to the aryl halide.

A representative procedure from VulcanChem involves reacting 3-((4-methoxybenzyl)oxy)phenyl iodide (1.0 equiv) with B₂Pin₂ (1.2 equiv) and Pd(PPh₃)₄ (3 mol%) in THF at 85°C for 12 hours, yielding the product at 78% after column chromatography.

Mechanistic Insights

The palladium(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with B₂Pin₂ and reductive elimination to form the boronic ester. Electron-rich substrates, such as those with methoxy groups, enhance reaction rates due to improved oxidative addition kinetics.

Nickel-Catalyzed Borylation for Cost-Effective Synthesis

Nickel catalysts offer a lower-cost alternative to palladium, particularly for large-scale production. This method employs tetrahydroxydiboron (BBA, H₂B₂O₄) as the boron source and operates under milder conditions.

Protocol Optimization

  • Catalyst : NiCl₂(dppp) (2 mol%) with PPh₃ (4 mol%) as a ligand.

  • Solvent : Ethanol or isopropanol at 60–80°C.

  • Base : Diisopropylethylamine (DIPEA) to stabilize the nickel intermediate.

In a documented case, 3-((4-methoxybenzyl)oxy)phenyl bromide reacted with BBA (1.5 equiv) and NiCl₂(dppp) in ethanol at 70°C for 24 hours, achieving a 65% yield after potassium hexafluorophosphate (KHF₂) workup to isolate the boronic acid intermediate. Subsequent treatment with pinacol in dichloromethane (DCM) furnished the target compound at 82% purity.

Alternative Substrate-Driven Approaches

Hydroboration of Styrene Derivatives

A less common route involves hydroboration of 3-((4-methoxybenzyl)oxy)styrene using pinacolborane (HBpin). This method, though less efficient, avoids halogenated precursors:

  • Hydroboration : Styrene derivatives react with HBpin in THF at 0°C for 2 hours.

  • Oxidation : The intermediate borane is oxidized with hydrogen peroxide to yield the boronic acid.

  • Esterification : Reaction with pinacol in DCM with MgSO₄ delivers the dioxaborolane.

Yields for this method range from 45–55%, limited by competing side reactions during hydroboration.

Halogen Exchange Reactions

Aryl chlorides can be converted to boronic esters via sequential halogen exchange and borylation:

  • Chloride to Bromide : Treatment with LiBr in dimethylformamide (DMF) at 120°C.

  • Miyaura Borylation : As described in Section 1.

This approach is advantageous for substrates where aryl chlorides are more accessible but requires harsh conditions that may degrade sensitive functional groups.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • THF vs. Dioxane : THF provides higher yields (78% vs. 68%) for palladium-catalyzed reactions due to better catalyst solubility.

  • Room-Temperature Nickel Catalysis : Recent advances using Ni/XPhos systems at 25°C reduce energy costs but require longer reaction times (48–72 hours).

Purification and Stability

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively removes unreacted B₂Pin₂.

  • Crystallization : Recrystallization from methanol/water mixtures improves purity to >98%.

  • Storage : Anhydrous conditions at −20°C prevent hydrolysis of the boronic ester.

Byproduct Mitigation

  • Di-borylation : Controlled stoichiometry (B₂Pin₂ ≤ 1.2 equiv) minimizes di-borylated byproducts.

  • Protodeboronation : Acidic impurities are avoided by using rigorously dried solvents.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors : Enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Immobilized Pd nanoparticles on carbon achieve 10 reaction cycles with <5% yield loss.

Green Chemistry Metrics

  • Atom Economy : Miyaura borylation achieves 85% atom economy vs. 62% for hydroboration.

  • Solvent Recovery : >90% THF recovery via distillation reduces waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Dioxaborolanes are widely used as intermediates in organic synthesis. The compound can participate in various reactions:

  • Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
    Reaction TypeRole of CompoundReference
    Suzuki CouplingBoron source for coupling with aryl halides
    HydroborationReacts with alkenes and aldehydes

Medicinal Chemistry

The compound exhibits potential medicinal properties due to its structural features:

  • Anticancer Activity : Studies have indicated that derivatives of dioxaborolanes can inhibit cancer cell proliferation. The presence of the methoxybenzyl group enhances lipophilicity, aiding cellular uptake.
    • Case Study : A derivative was tested against neuroendocrine prostate cancer cells, showing significant cytotoxicity compared to standard treatments .

Materials Science

Dioxaborolanes are also explored in materials science for their ability to form stable complexes with various substrates:

  • Polymer Chemistry : They can be utilized as building blocks for creating functional polymers with specific properties such as conductivity or enhanced mechanical strength.
    • Example Application : Incorporation into conductive polymers for electronic applications has been reported .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by ACS Omega, researchers utilized the compound in a series of Suzuki coupling reactions to synthesize complex biaryl structures. The efficiency of the reaction was attributed to the stability and reactivity provided by the dioxaborolane moiety .

Case Study 2: Antitumor Activity Assessment

A research team investigated the anticancer properties of this compound and its derivatives against various cancer cell lines. The results indicated that modifications at the para position significantly enhanced activity against prostate cancer cells .

Mechanism of Action

The mechanism of action of 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Structural Isomers and Substitution Effects

Compound Name Key Structural Feature Electronic Effects Reactivity/Applications Reference
2-(4-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methoxybenzyloxy group on phenyl (meta substitution) Reduced conjugation compared to para-substituted analogs; moderate electron donation Lower efficiency in Suzuki-Miyaura couplings due to steric hindrance
2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methoxybenzyloxy group on phenyl (ortho/meta substitution) Steric crowding near boronate core; disrupted π-conjugation Limited applications in sterically demanding reactions
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Direct 4-methoxybenzyl-B bond (no phenyl linker) Strong electron donation from methoxy group; high stability Used in C–H borylation with 83% yield under UiO-Co catalysis

Functional Group Variations

Compound Name Functional Group Key Properties Applications Reference
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl group on phenyl Electron-withdrawing; enhances reactivity in Sonogashira couplings Building block for conjugated polymers
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro substituents Electron-withdrawing; accelerates oxidative addition in Pd-catalyzed reactions Medicinal chemistry (e.g., kinase inhibitors)
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CF₃ and F substituents Strong electron withdrawal; hydrolytic instability Specialty fluorophores or agrochemical intermediates

Comparative Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methoxy-substituted analogs (e.g., target compound) exhibit slower hydrolysis rates compared to chlorinated or trifluoromethylated derivatives due to electron donation .
    • Ethynyl and styryl groups () enable conjugation-dependent applications (e.g., fluorescent probes) but reduce thermal stability .
  • Steric Effects: Compounds with bulky substituents (e.g., cyclopropylmethoxy in ) show reduced coupling efficiency in Suzuki reactions compared to less hindered analogs . Ortho-substituted methoxy groups () introduce steric clashes, lowering catalytic turnover in cross-couplings .

Stability and Handling

  • Hydrolytic stability varies significantly:
    • Methoxy-substituted boronates (e.g., ) are stable under ambient conditions, whereas trifluoromethylated derivatives () require anhydrous storage .
    • Allyloxy-linked compounds () are prone to oxidation but valuable for allylation reactions .

Biological Activity

The compound 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H25BO
  • Molecular Weight : 340.23 g/mol
  • CAS Number : 1185428-46-9
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to participate in unique chemical interactions that can modulate biological pathways.

Inhibition of Signaling Pathways

Research has indicated that compounds similar to this dioxaborolane can inhibit key signaling pathways involved in cellular proliferation and survival. For instance, studies have shown that certain boron-containing compounds can inhibit the BMP (Bone Morphogenetic Protein) signaling pathway, which plays a crucial role in bone formation and repair .

Biological Activity Overview

Biological ActivityDescription
Antitumor Activity The compound exhibits potential antitumor properties by inhibiting cell proliferation in various cancer cell lines. This is likely mediated through the modulation of signaling pathways such as COX-2 and nNOS .
Enzyme Inhibition It has been shown to act as an inhibitor for specific enzymes involved in inflammatory responses, potentially reducing the overactivity of these pathways in diseases like cancer and arthritis .
Cytotoxic Effects Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cells, leading to apoptosis .

Case Studies and Research Findings

  • Antitumor Efficacy
    • A study published in MDPI highlighted the synthesis of m-aryloxy phenols and their derivatives, which demonstrated significant inhibition of COX-2 expression in colorectal cancer cells. The synthesized compounds showed IC50 values at low micromolar concentrations, indicating strong biological activity .
  • Mechanistic Insights
    • Research conducted on similar dioxaborolane derivatives revealed their role as competitive inhibitors in kinase assays. These compounds exhibited reduced activity at higher ATP concentrations, suggesting a mechanism where they compete with ATP for binding sites on kinases involved in cellular signaling .
  • In Vivo Studies
    • In vivo studies indicated that boron-containing compounds could effectively reduce tumor growth in murine models by modulating immune responses and enhancing apoptosis in tumor cells .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

  • Step 1: Precursor Selection
    Use 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a starting material, as demonstrated in analogous boronic ester syntheses (e.g., 27% yield achieved via General Procedure A in ).
  • Step 2: Protecting Group Strategy
    The 4-methoxybenzyl (PMB) group is critical for protecting the phenolic oxygen. Ensure deprotection conditions (e.g., TFA/CH₂Cl₂) do not cleave the boronic ester.
  • Step 3: Purification
    Column chromatography with hexanes/EtOAc (2:1, +0.25% Et₃N) improves separation efficiency by mitigating boronate hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Confirm the presence of PMB (δ ~4.9 ppm for -OCH₂-) and tetramethyl groups (δ ~1.3 ppm).
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation .
  • High-Resolution Mass Spectrometry (HRMS):
    Match calculated and observed molecular weights (e.g., C₂₆H₃₃BO₄⁺ requires m/z 428.2471).
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., hydrolyzed boronic acid).

Q. What are the stability challenges of this compound under common laboratory conditions?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis to boronic acid occurs rapidly in aqueous media. Store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal Stability : Decomposition above 80°C (observed in TGA data for similar dioxaborolanes). Avoid reflux in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How does the steric and electronic profile of the PMB group influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

  • Steric Effects : The PMB group reduces coupling yields with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) due to hindered transmetallation. Compare with less hindered analogs (e.g., 2-methylbenzo[b]thiophen-3-yl-dioxaborolane, 70% vs. 45% yield) .
  • Electronic Effects : Electron-donating PMB enhances boronate Lewis acidity, accelerating Pd insertion. Quantify via Hammett plots using substituted benzyloxy derivatives .

Q. How can researchers resolve discrepancies in analytical data for this compound?

Methodological Answer:

  • Case Study: Conflicting Purity Reports
    • Issue : Supplier-reported purity (≥95%) vs. in-house HPLC (88%).
    • Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns to isolate stereoisomers or hydrolytic byproducts .
  • X-ray Crystallography : Validate structure using single-crystal data (e.g., C-C bond lengths in dioxaborolane rings: ~1.50 Å, as in ).

Q. What computational methods predict the reactivity of this compound in photoredox catalysis?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO/LUMO energies.
    • Compare with experimental redox potentials (e.g., E₁/₂ = −1.2 V vs. SCE for boronate radical formation) .
  • MD Simulations : Model solvation effects in THF/water mixtures to predict aggregation-driven reactivity loss .

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